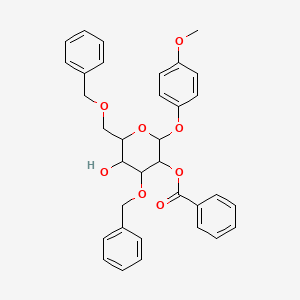

4-甲氧基苯基 2-O-苯甲酰-3,6-二-O-苄基-β-D-吡喃葡萄糖苷

描述

4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside is a compound highly esteemed within the pharmaceutical industry, serving multifarious purposes . It is renowned for its exemplary chemical intermediary role, aiding in the research and development of pharmacological compounds that selectively combat targeted ailments .

Physical and Chemical Properties Analysis

4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside is a solid at 20°C . It should be stored at temperatures between 0-10°C . Heat should be avoided .科学研究应用

合成技术和应用

- 该化合物是复杂糖苷和寡糖合成的关键中间体,证明了其在构建具有特定生物功能的碳水化合物分子中的效用。例如,研究人员已经开发了糖基受体和供体的合成方法,利用区域选择性苄基化和糖基化技术来实现所需的结构构型,以便在生化研究中进一步应用 (Robina、López-Barba 和 Fuentes,1996)。

糖基化反应中的机理见解

- 对糖基化机理的研究表明,与 4-甲氧基苯基 2-O-苯甲酰-3,6-二-O-苄基-β-D-吡喃葡萄糖苷 在结构上相关的化合物在理解糖基化反应的立体选择性和反应性中起着重要作用。这有助于开发基于碳水化合物的具有潜在治疗应用的分子更有效的合成路线 (Chen 和 Kong,2003)。

在合成生物活性化合物中的作用

- 此类化合物的结构特征促进了生物活性分子(包括具有潜在药用性质的分子)的合成。例如,合成模拟天然物质或有助于疫苗和药物开发的糖苷及其衍生物说明了该化合物在药物化学和药物开发中的效用 (Jenkins 和 Potter,1996)。

作用机制

Target of Action

It is known to play a significant role in the research and development of pharmacological compounds that selectively combat targeted ailments .

Mode of Action

It is known to exert precise targeting mechanisms to restrain the proliferation of aberrant cells and pathogenic microorganisms .

Result of Action

It is known to aid in the research and development of pharmacological compounds that selectively combat targeted ailments .

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have identified threshold doses that elicit specific biological responses, and exceeding these thresholds can result in detrimental effects on the organism. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .

Transport and Distribution

The transport and distribution of 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s bioavailability and therapeutic potential .

属性

IUPAC Name |

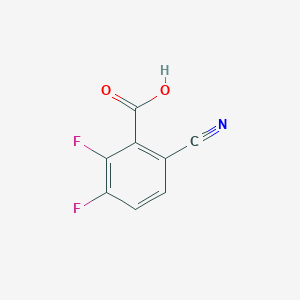

[5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O8/c1-37-27-17-19-28(20-18-27)40-34-32(42-33(36)26-15-9-4-10-16-26)31(39-22-25-13-7-3-8-14-25)30(35)29(41-34)23-38-21-24-11-5-2-6-12-24/h2-20,29-32,34-35H,21-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGGJNAQHYZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)